molecular formula C24H22Cl2N4S B2672174 4-(Cyclohexylamino)-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile CAS No. 303985-79-7

4-(Cyclohexylamino)-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile

Cat. No.: B2672174
CAS No.: 303985-79-7
M. Wt: 469.43
InChI Key: JZGUHMSLKTXJLV-UHFFFAOYSA-N
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Description

4-(Cyclohexylamino)-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylamino)-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring is often synthesized through a condensation reaction involving a β-diketone and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions:

    Thioether Formation: The 2,6-dichlorobenzyl group is introduced via a nucleophilic substitution reaction with a thiol derivative, forming the sulfanyl linkage.

    Final Functionalization: The phenyl group and the nitrile group are introduced through further substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.

    Substitution: The aromatic rings and the pyrimidine core can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, amines, thiols under appropriate conditions (e.g., basic or acidic environments).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, aldehydes.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, 4-(Cyclohexylamino)-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile may exhibit bioactivity, making it a candidate for drug discovery and development. Its interactions with biological targets can be explored for therapeutic applications.

Medicine

In medicine, this compound could be investigated for its potential as a pharmaceutical agent. Its structural features suggest it might interact with specific enzymes or receptors, offering possibilities for treating various diseases.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional diversity.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylamino)-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and amino groups could facilitate binding to active sites, while the aromatic rings might enhance interactions through π-π stacking or hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclohexylamino)-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenylpyrimidine: Similar structure but lacks the nitrile group.

    2-[(2,6-Dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile: Lacks the cyclohexylamino group.

    4-(Cyclohexylamino)-6-phenyl-5-pyrimidinecarbonitrile: Lacks the sulfanyl group.

Uniqueness

The presence of both the cyclohexylamino and sulfanyl groups, along with the nitrile functionality, makes 4-(Cyclohexylamino)-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile unique. These groups confer distinct chemical properties and reactivity, enhancing its potential for diverse applications in various fields.

Properties

IUPAC Name

4-(cyclohexylamino)-2-[(2,6-dichlorophenyl)methylsulfanyl]-6-phenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22Cl2N4S/c25-20-12-7-13-21(26)19(20)15-31-24-29-22(16-8-3-1-4-9-16)18(14-27)23(30-24)28-17-10-5-2-6-11-17/h1,3-4,7-9,12-13,17H,2,5-6,10-11,15H2,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGUHMSLKTXJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SCC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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